

# Spectral Properties of Diphenylborinic Anhydride and Its Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: Diphenylborinic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral properties of **diphenylborinic anhydride** (DPBA) and its derivatives. **Diphenylborinic anhydride**, also known as oxybis(diphenylborane), is a versatile chemical compound used extensively in synthetic chemistry and as an analytical reagent.<sup>[1][2][3]</sup> Its utility stems from the unique electronic and structural characteristics of the boron center. This document details the key spectroscopic techniques used for characterization, presents quantitative data in a structured format, provides exemplary experimental protocols, and visualizes relevant biochemical pathways.

## Core Spectroscopic Properties

The spectral characterization of **diphenylborinic anhydride** and its derivatives relies on several key analytical techniques. The boron atom's environment significantly influences the spectral output, making spectroscopy a powerful tool for studying these compounds.

<sup>11</sup>B NMR is the most definitive technique for characterizing organoboron compounds. The chemical shift ( $\delta$ ) of the <sup>11</sup>B nucleus is highly sensitive to the coordination number and geometry of the boron atom. Trigonal (sp<sup>2</sup>-hybridized) boron atoms, typical of boronic esters and anhydrides, resonate at a lower field compared to the more shielded tetrahedral (sp<sup>3</sup>-hybridized) boron atoms found in "ate" complexes formed by binding with nucleophiles like diols.<sup>[4]</sup> This upfield shift upon complexation is a diagnostic feature used to monitor binding events.<sup>[4]</sup>

Trimeric arylboronic anhydrides, known as boroxines, which are structurally related to **diphenylborinic anhydride**, typically show resonances around 33 ppm.[5] Boronic esters resonate in a similar downfield region. In contrast, the formation of a tetrahedral boronate species by reaction with diols results in a significant upfield shift in the  $^{11}\text{B}$  NMR spectrum.

Table 1: Typical  $^{11}\text{B}$  NMR Chemical Shifts for Phenylboron Derivatives

Compound Class	Hybridization	Typical Chemical Shift ( $\delta$ , ppm)	Reference Example
Phenylboronic Acids	$\text{sp}^2$	~28-32	Phenylboronic acid in $\text{MeOH-d}_4$ / $\text{D}_2\text{O}$ shows a shift of 28.47 ppm.[6]
Boroxines (Anhydrides)	$\text{sp}^2$	~33	Aryl boroxines resonate at slightly lower fields than corresponding acids. [5]
Phenylboronic Esters	$\text{sp}^2$	~27-28	Phenylboronic ester of 1,8-naphthalenediol resonates at 28.0 ppm in $\text{CDCl}_3$ .
Tetrahedral Boronate Complexes	$\text{sp}^3$	~9-15	Phenylboronic acid complex with catechol shows a dominant species at 10.11 ppm.

**Diphenylborinic anhydride** itself is not significantly fluorescent. However, it is a widely used derivatizing agent for the fluorometric determination of other molecules, particularly  $\alpha$ -amino acids.[1][2][3] The reaction of DPBA with an  $\alpha$ -amino acid leads to the formation of a highly fluorescent boroxazolidone derivative. This reaction provides a sensitive method for quantification in analytical chemistry.

Table 2: Fluorescence Properties of DPBA-Derivatized Compounds

Property	Value	Conditions
Excitation Wavelength ( $\lambda_{ex}$ )	366 nm	After derivatization
Emission Wavelength ( $\lambda_{em}$ )	475 nm	After derivatization

Data sourced from product specifications for **diphenylborinic anhydride** used as a fluorescence derivatization agent.[\[1\]](#)

Specific UV-Vis absorption data for **diphenylborinic anhydride** is not extensively documented in the literature. However, the technique is frequently employed to study the reactions of its parent compounds, phenylboronic acids, particularly their complexation with diol-containing molecules like carbohydrates. These binding events typically lead to observable shifts in the absorption spectra, which can be used to determine binding affinities and reaction kinetics.

Mass spectrometry is a fundamental tool for confirming the identity and purity of **diphenylborinic anhydride** and its derivatives. It provides precise mass information, which is used to verify the molecular formula. High-resolution mass spectrometry techniques like Electrospray Ionization (ESI) are particularly effective.

Table 3: Mass Spectrometry Data for **Diphenylborinic Anhydride**

Parameter	Value	Formula
Molecular Weight	346.04 g/mol	C <sub>24</sub> H <sub>20</sub> B <sub>2</sub> O
Exact Mass	346.1700256 g/mol	C <sub>24</sub> H <sub>20</sub> B <sub>2</sub> O

Data sourced from chemical databases and supplier information.[\[2\]](#)

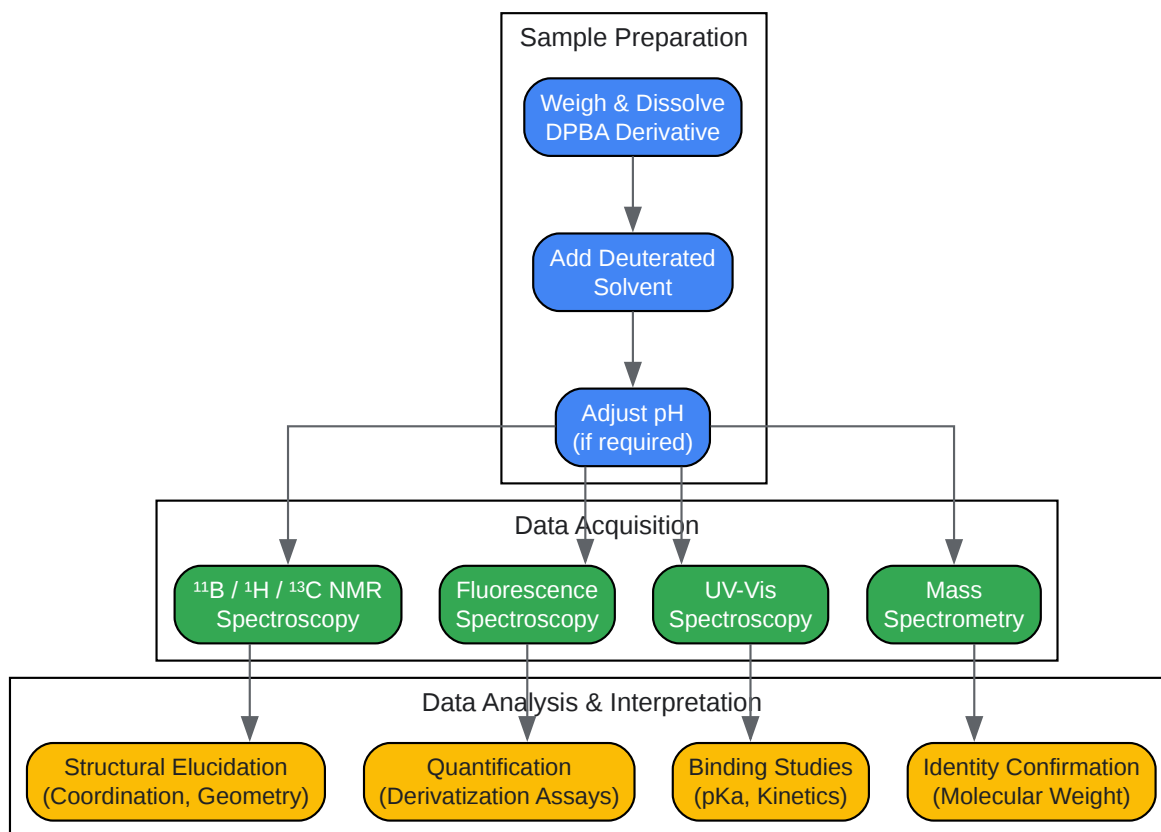
## Experimental Protocols & Workflows

Detailed and consistent experimental procedures are critical for obtaining reproducible spectroscopic data. Below is a representative protocol for <sup>11</sup>B NMR analysis and a generalized workflow for spectroscopic characterization.

This protocol describes a pH titration experiment to monitor the complexation of a phenylboronic acid derivative with a diol, a common application for understanding the reactivity of these compounds.

- Materials & Reagents:
  - Phenylboronic acid derivative (~4 mg)[4]
  - Diol (e.g., catechol, 2 molar equivalents)
  - Deuterated solvent (e.g., 0.65 mL of 3:1 MeOH-d<sub>4</sub> / D<sub>2</sub>O)[4][6]
  - pH adjustment solutions (1 M HCl, 1 M NaOH in D<sub>2</sub>O)
  - Quartz NMR tubes (to avoid background boron signals from borosilicate glass)[4]
- Sample Preparation:
  - Accurately weigh and dissolve the boronic acid derivative and diol in the deuterated solvent mixture within a small vial.
  - Calibrate a pH meter using standard aqueous buffers, noting that readings in mixed solvents are apparent pH values.
  - Adjust the sample to the starting pH (e.g., pH 2) using the 1 M HCl solution.
- NMR Data Acquisition:
  - Transfer the prepared sample into a quartz NMR tube.
  - Acquire a <sup>11</sup>B NMR spectrum. Typical acquisition parameters on a 128 MHz instrument may include 1024 scans.[4] The external reference for <sup>11</sup>B NMR is BF<sub>3</sub>·OEt<sub>2</sub> (δ = 0.0 ppm). [7]
  - Record the chemical shift of the boron species.
- pH Titration:

- Remove the sample from the NMR tube and incrementally increase the pH by adding small aliquots of 1 M NaOH.
- After each addition, measure the pH and re-acquire the  $^{11}\text{B}$  NMR spectrum.
- Continue this process across the desired pH range (e.g., pH 2 to 10).[\[4\]](#)
- Data Analysis:
  - Plot the observed  $^{11}\text{B}$  chemical shift as a function of pH.
  - Observe the upfield shift as the trigonal boronic acid ( $\text{sp}^2$ ) is converted to the tetrahedral boronate-diol complex ( $\text{sp}^3$ ).
  - The inflection point of the resulting sigmoidal curve can be used to determine the apparent pKa of the complexation event.



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General workflow for spectroscopic analysis.

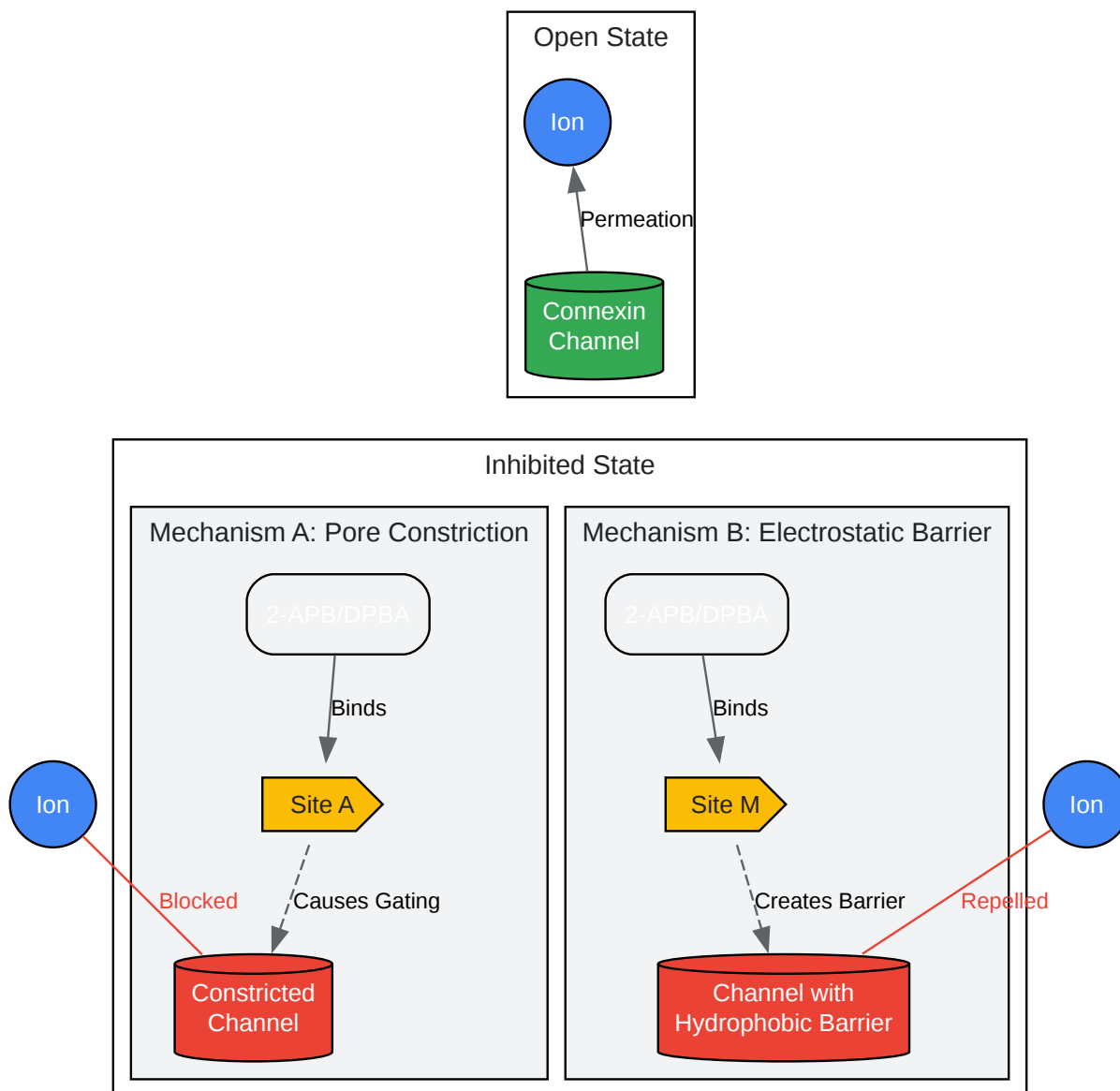
## Application in Drug Discovery: Gap Junction Inhibition

**Diphenylborinic anhydride** is a structural analog of 2-aminoethoxydiphenyl borate (2-APB), a compound known to inhibit gap junction channels.[1] Gap junctions are intercellular channels formed by connexin proteins that allow for the direct exchange of ions and small molecules between adjacent cells.[8][9] Their inhibition is a therapeutic strategy in various pathologies, including certain cancers and neurological disorders.[8][10]

Recent cryo-electron microscopy studies on the mechanism of 2-APB with connexin channels (such as Cx32 and Cx43) have revealed two distinct binding sites.[9][11] The binding of 2-APB or its analogs can inhibit channel function through two proposed mechanisms:

- **Pore Constriction:** Binding to "Site A," located near the N-terminal gating helix of the connexin protein, induces a conformational change that constricts the channel entrance, physically blocking passage.
- **Electrostatic Barrier:** Binding to "Site M," located deeper within the pore, does not cause significant steric occlusion. Instead, it alters the electrostatic and hydrophobic properties of the pore lining, creating an energetic barrier that repels the passage of ions and small molecules.[9]

## Proposed Mechanism of Connexin Channel Inhibition

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Inhibition of connexin channels by 2-APB/DPBA.

## Conclusion



**Diphenylborinic anhydride** and its derivatives are compounds with rich spectral features that are essential for their characterization and application.  $^{11}\text{B}$  NMR provides unparalleled insight into the coordination state of the boron atom, while fluorescence spectroscopy, following derivatization, offers a highly sensitive analytical method. Understanding these spectral properties is crucial for researchers in synthetic chemistry for reaction monitoring and for scientists in drug development who may leverage these molecules as pharmacological tools, for instance, in the modulation of gap junction channels. The methodologies and data presented in this guide serve as a foundational resource for professionals working with this important class of organoboron compounds.

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